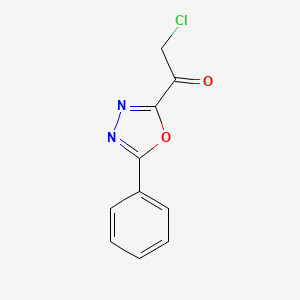

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

While the provided papers do not directly discuss 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone, they do provide insights into related compounds that can help infer some aspects of the compound . For instance, the synthesis and characterization of related compounds with similar functional groups, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have been reported . This suggests that the compound of interest may share some structural and chemical properties with the compounds studied in these papers.

Synthesis Analysis

The synthesis of related compounds typically involves the cyclization of hydrazide groups into 1,3,4-oxadiazole nuclei, which is a common strategy for creating such heterocyclic compounds . The synthesis process can yield significant antimicrobial activity, indicating the potential for the compound of interest to also possess such properties if synthesized similarly.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone has been studied using various spectroscopic techniques such as IR, NMR, and MS, as well as X-ray crystallography . These techniques confirm the structures of synthesized compounds and can be used to deduce the structure of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from molecular docking studies, which suggest that these molecules might exhibit inhibitory activity against certain proteins . The molecular electrostatic potential study indicates possible sites for electrophilic and nucleophilic attacks, which are important for understanding the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized, and these properties are often influenced by the presence of specific functional groups such as the 1,3,4-oxadiazole ring . The vibrational spectra and HOMO-LUMO analysis provide insights into the electronic properties of these compounds, which can be related to their nonlinear optical properties and potential applications .

Scientific Research Applications

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of oxadiazole derivatives, including 2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone. Synthesized oxadiazoles have been evaluated for their anti-bacterial and anti-fungal activities, with some compounds demonstrating maximum activity against strains like S. aureus and P. aeruginosa. Para-substitution on the phenyl ring has been identified as a factor that enhances the antimicrobial activity of these oxadiazoles (Fuloria et al., 2009). Another study synthesized various derivatives and tested them for antimicrobial activity, with significant activity observed against various bacterial and fungal species (Salimon et al., 2011).

Molecular Properties and Drug Development Potential

Research has also been conducted on the synthesis of oxadiazole derivatives to explore their potential as drug candidates. One study synthesized 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3-(2H)-yl) ethanone compounds, characterized their structures, and evaluated their antibacterial activity against several strains of Staphylococcus aureus. In silico studies of the parameters of Lipinski’s Rule of Five and other drug-likeness metrics indicated that these compounds, particularly 4a and 5d, have potential as new drug candidates (Oliveira et al., 2012).

Crystal Packing and Molecular Interactions

The study of crystal packing and molecular interactions of oxadiazole derivatives provides insight into their structural properties and potential applications. A series of oxadiazole derivatives were synthesized and characterized, and their crystal packing was comprehensively inspected. The study emphasized the role of non-covalent interactions such as lone pair-π interactions and halogen bonding in the supramolecular architectures of these compounds (Sharma et al., 2019).

Optical and Thermal Properties

The optical and thermal properties of oxadiazole derivatives have also been studied. For instance, a novel heterocyclic compound was synthesized and characterized using various techniques. Single crystal X-ray diffraction, UV-visible, and thermal analyses were conducted to determine the crystal structure, transparency in the visible region, and thermal stability of the compound (Shruthi et al., 2019).

Future Directions

The future directions for “2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone” and similar oxadiazole compounds could involve further exploration of their potential as high-energy molecules, ionic salts, and pharmaceutical compounds . Additionally, their potential as anticancer agents and enzyme inhibitors could be further investigated .

properties

IUPAC Name |

2-chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-6-8(14)10-13-12-9(15-10)7-4-2-1-3-5-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWRJPFRLRJQNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![2-(2-bromo-5-methoxybenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2537859.png)

![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)